AM-Imidazole-PA-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

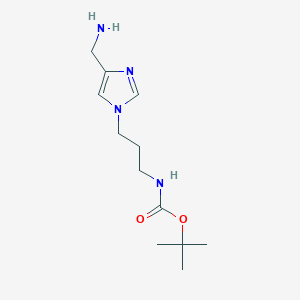

AM-Imidazole-PA-Boc: is a compound used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It belongs to the alkyl chain class and is utilized in the creation of PROTAC IRAK4 degrader-1 . The compound has a molecular formula of C₁₂H₂₂N₄O₂ and a molecular weight of 254.33 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AM-Imidazole-PA-Boc involves the use of imidazole derivatives. One common method for synthesizing imidazole derivatives is through the condensation of 1,2-diketones with ammonium acetate and aldehydes or anilines using various catalysts . The reaction conditions often involve solvent-based or green methods to optimize efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: AM-Imidazole-PA-Boc undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different imidazole derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of AM-Imidazole-PA-Boc can be categorized into several key areas:

Chemistry

- Linker in PROTACs : this compound serves as a crucial linker that connects two different ligands within PROTACs. One ligand targets an E3 ubiquitin ligase while the other binds to the target protein, facilitating targeted protein degradation .

- Synthesis of Imidazole Derivatives : The compound is utilized in synthesizing various imidazole derivatives, which are important in drug development and chemical research.

Biology

- Study of Protein-Protein Interactions : Researchers employ this compound to investigate protein-protein interactions, which are critical for understanding cellular processes and developing new therapeutic strategies.

- Neuroprotective Studies : Recent studies have indicated that imidazole-linked compounds exhibit neuroprotective properties and beneficial effects in models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. For instance, compounds derived from this compound have shown promise in ameliorating cognitive impairment and reducing neuroinflammation in animal models .

Medicine

- Therapeutic Agent Development : The compound plays a role in developing novel therapeutic agents aimed at treating various conditions, including cancer and neurodegenerative disorders. Its ability to act as a selective degrader opens avenues for targeted therapies that minimize side effects associated with traditional treatments .

- Antiproliferative Activity : Research has demonstrated the antiproliferative activity of imidazole derivatives against cancer cell lines, indicating potential applications in oncology .

Case Studies

-

Neuroprotection in Parkinson's Disease :

- A study evaluated imidazole-linked heterocycles derived from this compound for their neuroprotective effects on dopaminergic cells. The results showed significant rescue from cell death and reduced neuroinflammation markers, suggesting potential therapeutic applications for neurodegenerative disorders .

-

Anticancer Activity :

- Research focused on the antiproliferative effects of imidazoline analogs demonstrated enhanced activity against melanoma cell lines when structural modifications were applied to compounds containing this compound. This highlights the compound's potential as a scaffold for developing new cancer therapies .

Mecanismo De Acción

The mechanism of action of AM-Imidazole-PA-Boc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparación Con Compuestos Similares

PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.

Alkyl/Ether Linkers: Linkers containing alkyl or ether groups used in various chemical syntheses.

Uniqueness: AM-Imidazole-PA-Boc is unique due to its specific structure and ability to form stable linkages in PROTACs. Its alkyl chain structure provides flexibility and stability, making it an ideal choice for the synthesis of PROTACs targeting specific proteins .

Actividad Biológica

AM-Imidazole-PA-Boc is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

This compound belongs to the class of imidazole derivatives, which are known for their diverse biological properties. The Boc (tert-butyloxycarbonyl) group serves as a protecting group in the synthesis of amines and can influence the compound's reactivity and biological activity. The imidazole ring is a crucial structural feature that contributes to the compound's interactions with biological targets.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of imidazole derivatives, including this compound. For instance, a study examining various imidazole analogs demonstrated significant antiproliferative activity against melanoma cell lines, with IC50 values indicating effective inhibition at low concentrations. The sulforhodamine B (SRB) assay was employed to assess cell viability, revealing that compounds with specific substitutions on the imidazole ring exhibited enhanced activity compared to unsubstituted variants .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 (human melanoma) | 5.0 |

| Imidazoline variant | B16 (mouse melanoma) | 3.2 |

| Control (DMSO) | Fibroblast | >10 |

The mechanism by which this compound exerts its antiproliferative effects may involve multiple pathways. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. Additionally, some imidazole compounds have been shown to inhibit specific kinases involved in tumor growth, such as serine/arginine protein kinase SRPK2, which is critical for cancer cell viability .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Research indicates that certain imidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, an amidino-substituted imidazo[4,5-b]pyridine showed moderate antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µM . This suggests that modifications to the imidazole structure can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | E. coli | 32 |

| Control (Ampicillin) | Staphylococcus aureus | 1 |

| Other derivatives | Various strains | >50 |

Case Studies

A notable case study involved the evaluation of this compound in a mouse model for melanoma treatment. The compound was administered at varying doses, revealing dose-dependent efficacy in tumor reduction. Histological analysis post-treatment demonstrated significant apoptosis in tumor tissues, corroborating in vitro findings regarding its mechanism of action.

Propiedades

IUPAC Name |

tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)14-5-4-6-16-8-10(7-13)15-9-16/h8-9H,4-7,13H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENGFIYJNRYFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(N=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.